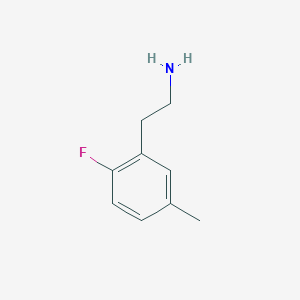![molecular formula C8H8F3N B1529349 Methyl[(3,4,5-trifluorophenyl)methyl]amine CAS No. 1340036-03-4](/img/structure/B1529349.png)
Methyl[(3,4,5-trifluorophenyl)methyl]amine
Overview
Description
Methyl[(3,4,5-trifluorophenyl)methyl]amine is a chemical compound characterized by a trifluorophenyl group attached to a methylamine moiety
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The synthesis can start with 3,4,5-trifluorobenzyl bromide, which undergoes nucleophilic substitution with methylamine to form the target compound.
Reductive Amination: Another method involves the reductive amination of 3,4,5-trifluorobenzaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the trifluorophenyl group to a less fluorinated derivative.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluorophenyl nitro compounds.
Reduction: Less fluorinated phenyl derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Methyl[(3,4,5-trifluorophenyl)methyl]amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluorophenyl group.
Mechanism of Action
The mechanism by which Methyl[(3,4,5-trifluorophenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluorophenyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Methyl(2,4,5-trifluorophenyl)methylamine: Similar structure but different position of fluorine atoms.
Methyl(3,4-difluorophenyl)methylamine: Fewer fluorine atoms, leading to different chemical properties.
Methyl(3,4,5-trichlorophenyl)methylamine: Chlorine atoms instead of fluorine, affecting reactivity and stability.
Uniqueness: Methyl[(3,4,5-trifluorophenyl)methyl]amine stands out due to the trifluorophenyl group, which imparts unique electronic and steric properties compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Properties
IUPAC Name |
N-methyl-1-(3,4,5-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKFLJLKMQIDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


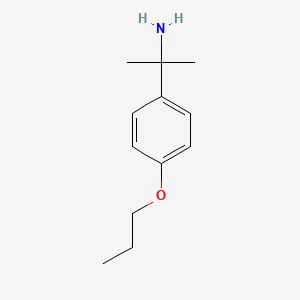
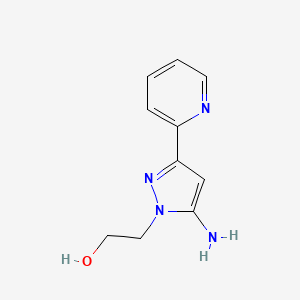

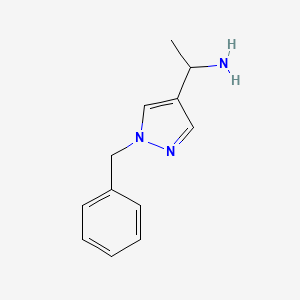
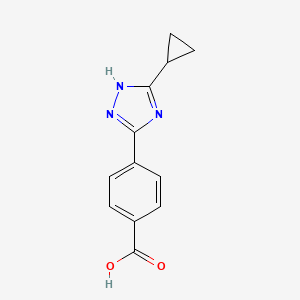
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)

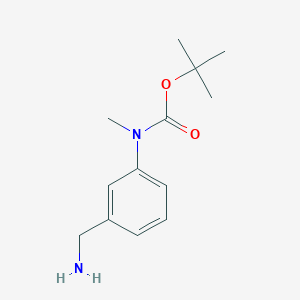
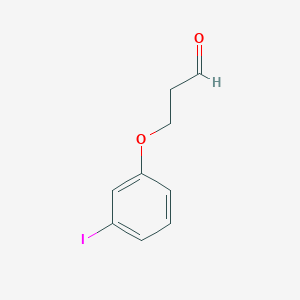

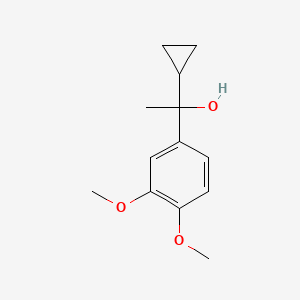
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
